molecular formula C11H14O5 B13591831 Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate

Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate

Cat. No.: B13591831
M. Wt: 226.23 g/mol
InChI Key: RFIWMQUCNNVHDA-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate is a chemical compound with the molecular formula C11H14O5. It is known for its antioxidant properties and is often used as a biomarker for the consumption of coffee due to its presence in caffeine metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate typically involves the esterification of 4-hydroxy-3-methoxycinnamic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade methanol and acid catalysts, with the reaction being carried out in large reactors. The product is then purified through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a standard in analytical chemistry for the quantification of phenolic compounds.

    Biology: Acts as a biomarker for the consumption of coffee and other caffeinated beverages.

    Medicine: Investigated for its antioxidant properties and potential therapeutic effects in oxidative stress-related diseases.

    Industry: Used in the formulation of antioxidant additives for food and cosmetic products.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes involved in the oxidative stress response pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
  • Hydrocinnamic acid, 4-hydroxy-3-methoxy-, methyl ester
  • Methyl dihydroferulate
  • Methyl hydroferulate

Uniqueness

Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate is unique due to its specific structure, which imparts higher antioxidant activity compared to its analogs. This makes it particularly valuable in applications requiring potent antioxidant properties .

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate

InChI

InChI=1S/C11H14O5/c1-15-10-6-7(3-4-8(10)12)5-9(13)11(14)16-2/h3-4,6,9,12-13H,5H2,1-2H3

InChI Key

RFIWMQUCNNVHDA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)OC)O)O

Origin of Product

United States

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